Binding Affinity (KD) to Calcineurin: CNI103 vs. VIVIT and ZIZIT
CNI103 exhibits a significantly higher binding affinity for calcineurin compared to the earlier-generation peptidyl inhibitors VIVIT and ZIZIT. CNI103 binds to calcineurin with a KD of 16 nM, representing a 31-fold improvement in affinity over VIVIT (KD ~500 nM) and a 3.1-fold improvement over ZIZIT (KD = 50 nM) [1]. This increased potency is critical for effective target engagement at lower concentrations, reducing the potential for off-target effects.
| Evidence Dimension | Binding affinity (KD) for calcineurin |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | VIVIT (KD ~500 nM); ZIZIT (KD = 50 nM) |
| Quantified Difference | 31-fold improvement vs. VIVIT; 3.1-fold improvement vs. ZIZIT |
| Conditions | Fluorescence polarization (FP) binding assay |
Why This Matters
The 31-fold higher potency of CNI103 relative to VIVIT directly translates to a lower required dose for in vivo studies, minimizing potential off-target or vehicle-related toxicities and improving the feasibility of long-term administration.
- [1] Dougherty PG, Karpurapu M, Koley A, et al. A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury. J Med Chem. 2020;63(21):12853-12872. View Source
